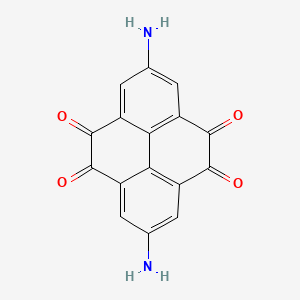
2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile is a compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE) characteristics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl cyanide with 1,2,2-triphenylethene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent like toluene. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反应分析
Types of Reactions
2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Amides.
科学研究应用
2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with AIE properties.
Biology: Employed in bioimaging due to its strong fluorescence in the aggregated state.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile is primarily based on its AIE properties. In solution, the compound is non-emissive due to intramolecular rotations that dissipate energy non-radiatively. in the aggregated state, these rotations are restricted, leading to strong fluorescence. This property is exploited in various applications, including sensing and imaging.
相似化合物的比较
Similar Compounds
- 2-(4-(1,2,2-Triphenylvinyl)phenyl)-9H-fluoren-9-one
- 1,3,5,9-Tetra(4-(1,2,2-triphenylvinyl)phenyl)pyrene
- 4-Methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol
Uniqueness
2-(4-(1,2,2-Triphenylvinyl)phenyl)acetonitrile stands out due to its specific AIE properties, making it highly suitable for applications requiring strong fluorescence in the solid state. Its structural features allow for versatile functionalization, enhancing its utility in various scientific and industrial applications.
属性
分子式 |
C28H21N |
|---|---|
分子量 |
371.5 g/mol |
IUPAC 名称 |
2-[4-(1,2,2-triphenylethenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C28H21N/c29-21-20-22-16-18-26(19-17-22)28(25-14-8-3-9-15-25)27(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-19H,20H2 |
InChI 键 |
MMHMFDOASTUCEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CC#N)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


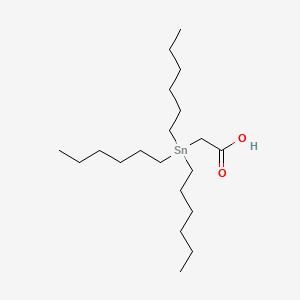

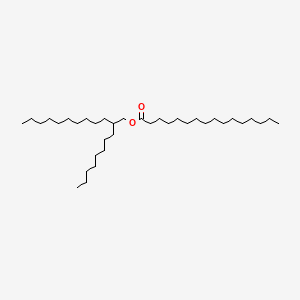
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
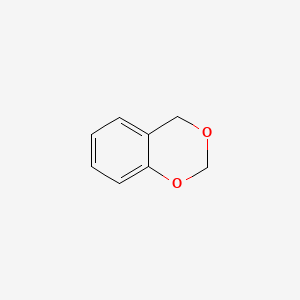
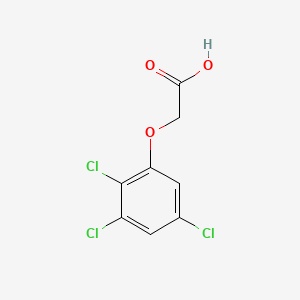
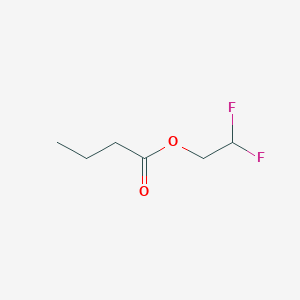
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
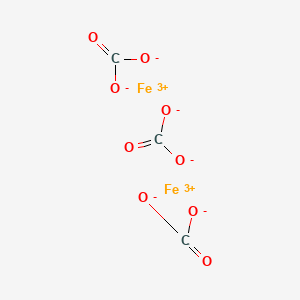
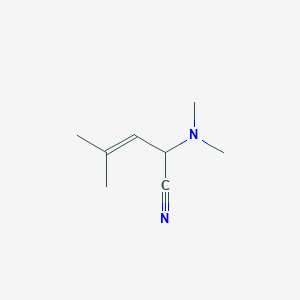

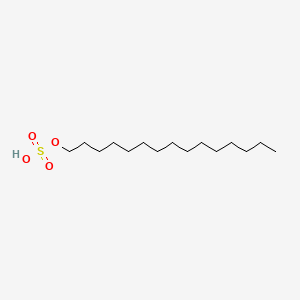
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
